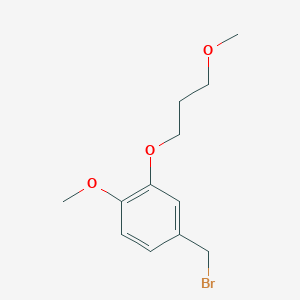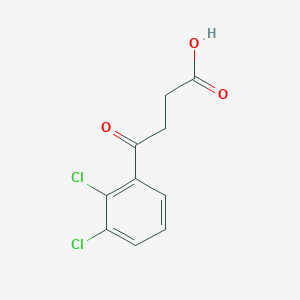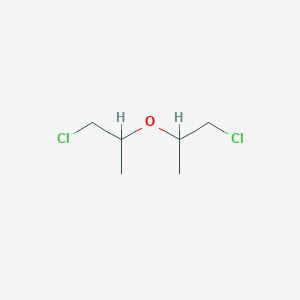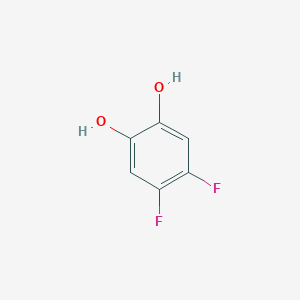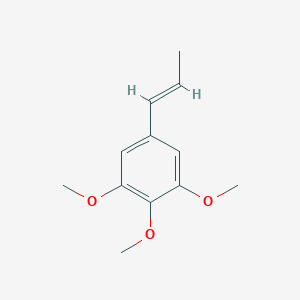
Isoelemicin
描述
Isoelemicin is an organic compound with the molecular formula C12H16O3 . It belongs to the class of organic compounds known as anisoles . It has a molecular weight of 208.2536 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C12H16O3/c1-5-6-9-7-10 (13-2)12 (15-4)11 (8-9)14-3/h5-8H,1-4H3/b6-5+ . The structure of this compound can also be represented as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.2536 . More detailed physical and chemical properties are not available in the resources I have.
科学研究应用
生化研究
异榄香素是一种在各种植物物种中发现的化合物,一直是生化研究的研究对象。Yanofsky(2001)讨论了研究生化途径的重要性,比如涉及异榄香素的途径,以理解基本的生物和生化概念,包括微生物中的基因和酶特性以及调节机制(Yanofsky, 2001)。
药物合成
合成同手性药物,可能包括异榄香素等化合物,对于药物创新至关重要。Kooreman和Mutsaers(1991)强调了在药物合成中对对映选择性的重要性,这对确保治疗效果和减少不良相互作用至关重要(Kooreman & Mutsaers, 1991)。
天然产物研究
Lee,Xu和Goh(1999)从马来西亚榄香属树皮中分离出异榄香素,展示了它在天然产物研究领域的重要性。研究这类化合物有助于理解植物的多样化化学成分及其潜在应用(Lee, Xu, & Goh, 1999)。
药代动力学研究
Peng等人(2017)研究了异槲皮素的药代动力学,强调了理解这类化合物的吸收、分布、代谢和排泄的重要性。这项研究对于开发有效的治疗药物至关重要(Peng et al., 2017)。
营养与健康监测
Iyengar(2002)和Valencia & Iyengar(2002)讨论了同位素技术在营养研究中的应用,可以用来研究异榄香素等化合物的代谢效应。这些方法对于理解各种物质的营养和健康影响至关重要(Iyengar, 2002); (Valencia & Iyengar, 2002)。
安全和危害
While specific safety and hazard information for Isoelemicin is not available in the resources I have, it’s generally recommended to ensure adequate ventilation when handling it, and to use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing .
生化分析
Biochemical Properties
Isoelemicin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been identified as a constituent of essential oils and is known for its antimicrobial, antioxidant, and antiviral activities . This compound interacts with enzymes such as Stearoyl-CoA Desaturase 1 (SCD1), where it inhibits the enzyme through metabolic activation . This interaction is crucial as SCD1 is involved in the biosynthesis of monounsaturated fats, which are essential for cell membrane fluidity and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to possess genotoxic and carcinogenic properties, which can impact cell function . This compound’s interaction with SCD1 affects lipid metabolism, leading to changes in cell membrane composition and function. Additionally, its antimicrobial properties suggest that this compound can disrupt microbial cell membranes, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits SCD1 by metabolic activation, leading to the formation of reactive metabolites that interact with the enzyme . This inhibition affects the enzyme’s ability to synthesize monounsaturated fats, thereby altering cell membrane composition. This compound also influences gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its reactive metabolites can degrade over time, leading to a decrease in its inhibitory effects on SCD1 . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in lipid metabolism and cell membrane composition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial antimicrobial and antioxidant properties . At high doses, it can cause toxic and adverse effects, including genotoxicity and carcinogenicity . Threshold effects have been observed, where the compound’s beneficial properties are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cinnamoyl pathway and the epoxide-diol pathway . In the cinnamoyl pathway, this compound is metabolized to 3,4,5-trimethoxyphenyl-propionic acid and its glycine conjugate, which are excreted as major urinary metabolites . The epoxide-diol pathway leads to the formation of 2′,3′-dihydroxy-elemicin, a prominent metabolite . These pathways highlight the compound’s role in metabolic flux and its impact on metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is known to accumulate in specific tissues, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It is primarily localized in the cell membrane, where it interacts with lipid components and affects membrane fluidity and function . This compound’s localization is crucial for its biological activity and its ability to modulate cellular processes.
属性
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHQFJOQLQR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Record name | isoelemicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017541 | |
| Record name | Isoelemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5273-85-8, 487-12-7 | |
| Record name | Isoelemicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoelemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoelemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoelemicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoelemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOELEMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoelemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While not explicitly stated in the provided research, Isoelemicin’s structural similarity to eugenol, which possesses anti-inflammatory properties, suggests a potential for similar effects. [] Additionally, studies on Pleurospermum candollei, a plant rich in this compound, report its traditional use for treating inflammatory conditions. [] Further research is needed to confirm and characterize this compound’s potential anti-inflammatory mechanisms.
A: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. []
A: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to analyze and identify this compound in plant extracts and essential oils. [, , , , ]
ANone: The provided research focuses primarily on this compound's biological activities and chemical characterization. There is limited information regarding its material compatibility or stability under different environmental conditions. Further investigation is needed to explore these aspects.
ANone: The current research primarily focuses on this compound's presence in essential oils and its biological activities. There is no mention of its catalytic properties or applications in the provided abstracts.
A: While specific SAR studies on this compound are not described in the provided research, comparisons with similar phenylpropanoids like eugenol and myristicin suggest that the number and position of methoxy groups on the aromatic ring may influence its binding affinity and activity. [, ] Further research is needed to establish a comprehensive SAR profile for this compound.
ANone: The provided research mainly focuses on identifying and characterizing this compound in natural sources and evaluating its biological activities. There is limited information on specific formulation strategies or the stability of this compound in different formulations. Further research is needed in this area.
ANone: The research primarily focuses on this compound's natural occurrence and biological properties. Specific SHE regulations pertaining to its handling and use are not explicitly mentioned. As with any chemical, researchers should follow standard safety protocols and consult relevant safety data sheets.
A: One study investigated the metabolism of this compound in rats, revealing that it undergoes metabolism via cinnamoyl and epoxide-diol pathways, resulting in urinary excretion of metabolites like 3-(3,4,5-trimethoxyphenyl)propionic acid. [] Further research is required to understand its complete ADME profile in different species, including humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
![(6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B132557.png)
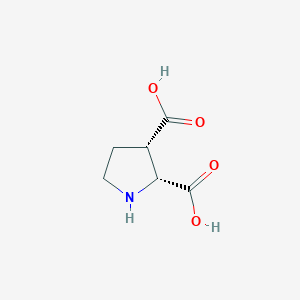
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
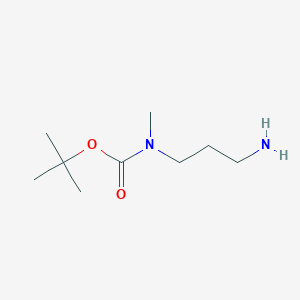

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)

